molecular formula C11H14F2N2O2 B13362341 2-(2-(3,4-Difluorophenyl)hydrazinyl)-2-methylbutanoic acid

2-(2-(3,4-Difluorophenyl)hydrazinyl)-2-methylbutanoic acid

Cat. No.: B13362341
M. Wt: 244.24 g/mol
InChI Key: WIDONXSXTABPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(3,4-Difluorophenyl)hydrazinyl)-2-methylbutanoic acid is an organic compound that features a hydrazine functional group attached to a difluorophenyl ring and a methylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,4-Difluorophenyl)hydrazinyl)-2-methylbutanoic acid typically involves the condensation of 3,4-difluorophenylhydrazine with 2-methylbutanoic acid under acidic or basic conditions. The reaction can be carried out in solvents such as methanol or ethanol, with the use of catalysts like hydrochloric acid or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of environmentally friendly solvents and catalysts is also considered to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(3,4-Difluorophenyl)hydrazinyl)-2-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted difluorophenyl derivatives .

Scientific Research Applications

2-(2-(3,4-Difluorophenyl)hydrazinyl)-2-methylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(3,4-Difluorophenyl)hydrazinyl)-2-methylbutanoic acid involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The difluorophenyl ring can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the difluorophenyl and hydrazine functional groups, which confer specific chemical reactivity and biological activity. The combination of these groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H14F2N2O2

Molecular Weight

244.24 g/mol

IUPAC Name

2-[2-(3,4-difluorophenyl)hydrazinyl]-2-methylbutanoic acid

InChI

InChI=1S/C11H14F2N2O2/c1-3-11(2,10(16)17)15-14-7-4-5-8(12)9(13)6-7/h4-6,14-15H,3H2,1-2H3,(H,16,17)

InChI Key

WIDONXSXTABPLH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)O)NNC1=CC(=C(C=C1)F)F

Origin of Product

United States

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